Ethyl 2-bromoethanesulfonate

Descripción general

Descripción

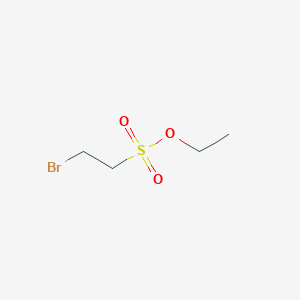

Ethyl 2-bromoethanesulfonate is an organic compound with the molecular formula C4H9BrO3S. It is a versatile reagent used in various chemical reactions and scientific research applications. This compound is known for its bromine and sulfonate functional groups, which make it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-bromoethanesulfonate can be synthesized through the reaction of ethyl sulfonate with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-bromoethanesulfonate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

Oxidation: Ethyl 2-bromoethanesulfonic acid

Reduction: Ethyl 2-bromoethanol

Substitution: Various substituted ethyl sulfonates

Aplicaciones Científicas De Investigación

Inhibition of Methanogenesis

One of the most significant applications of E2BES is in the study of methanogenic archaea, where it serves as a specific inhibitor of methane production. Methanogenesis is a metabolic process carried out by certain microorganisms that produce methane as a byproduct. E2BES has been shown to effectively inhibit this process, allowing researchers to explore alternative metabolic pathways in complex microbial communities.

-

Case Study: Anaerobic Digestion

A study demonstrated that the addition of E2BES to ruminal samples stimulated acetic acid production while inhibiting methane formation. This was particularly useful for understanding syntrophic relationships among microbial populations in anaerobic environments . -

Mechanism Insights

Research has indicated that E2BES disrupts metabolic pathways within methanogenic archaea, which can lead to enhanced degradation rates of long-chain fatty acids (LCFAs) when methanogenesis is inhibited. In one experiment, cultures treated with E2BES exhibited five times faster oleate degradation compared to untreated cultures .

Biochemical Tool for Metabolic Studies

E2BES has also been utilized as a biochemical tool to elucidate metabolic pathways involving hydrogenotrophic bacteria. It allows for the examination of interactions between different microbial species and their roles in energy conversion processes, especially under anaerobic conditions .

Reduction of Methane Emissions

E2BES has been studied for its potential to reduce methane emissions in agricultural settings, particularly in rice cultivation. A pot experiment showed that applying E2BES at a concentration of 80 mg/kg resulted in a 49% reduction in methane emissions without adversely affecting plant growth . This application highlights the compound's potential role in sustainable agricultural practices aimed at mitigating greenhouse gas emissions.

Synthesis of Pharmaceuticals

E2BES serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules, including sulfonamide drugs. Its reactivity allows it to participate in numerous organic synthesis reactions, making it valuable for producing compounds with therapeutic properties.

Mecanismo De Acción

The mechanism by which ethyl 2-bromoethanesulfonate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The sulfonate group can act as a leaving group, facilitating the substitution process.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: this compound can inhibit certain enzymes by interfering with their active sites.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparación Con Compuestos Similares

Sodium 2-bromoethanesulfonate

2-bromoethanol

Ethyl sulfonate

Bromoethanesulfonic acid

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

Ethyl 2-bromoethanesulfonate (BrES) is a compound that has garnered attention in various biological studies due to its role as a methanogenic inhibitor and its interactions with microbial communities. This article explores the biological activity of BrES, highlighting its mechanisms of action, effects on microbial processes, and relevant case studies.

BrES functions primarily as a reversible inhibitor of methyl-coenzyme M reductase (MCR), an enzyme crucial for methanogenesis. The compound is structurally similar to methyl-SCoM, allowing it to compete effectively for the enzyme's active site. Upon interaction with the active Ni(I) state of MCR, BrES leads to the formation of radical intermediates, specifically the MCR BES radical, which is characterized using electron paramagnetic resonance (EPR) spectroscopy. This radical formation is part of a three-step reaction involving the transient alkyl-Ni(III) species that rapidly decays into the stable radical form .

Inhibition of Methanogenesis

BrES has been extensively studied for its inhibitory effects on methanogenic pathways, particularly in anaerobic environments. Research indicates that the addition of BrES can significantly alter microbial community dynamics by inhibiting methanogens while promoting alternative metabolic pathways. For instance, in a study involving oleate-degrading anaerobic cultures, the inhibition of methanogenesis led to a fivefold increase in oleate degradation rates when BrES was added . This suggests that BrES not only suppresses methane production but also facilitates the utilization of other substrates by non-methanogenic bacteria.

Case Studies and Research Findings

-

Inhibition Studies in Anaerobic Cultures :

- A study developed two different oleate-degrading cultures: one methanogenic and another where methanogenesis was inhibited using BrES. The results showed that oleate degradation was significantly faster in the inhibited culture, demonstrating BrES's potential to enhance substrate utilization in anaerobic digestion processes .

-

Effects on Ruminal Fermentation :

- Another investigation assessed the impact of BrES on ruminal fermentation characteristics. The study found that while BrES effectively reduced methane production, it also altered volatile fatty acid (VFA) profiles and affected specific bacterial populations involved in fermentation processes . Notably, propionate concentrations were significantly reduced in cultures treated with BrES.

- Comparative Analysis with Other Inhibitors :

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Aspect | Details |

|---|---|

| Primary Function | Reversible inhibitor of methyl-coenzyme M reductase (MCR) |

| Mechanism | Forms radical intermediates upon interaction with MCR |

| Effect on Methanogenesis | Inhibits methanogenic pathways; enhances alternative substrate utilization |

| Impact on Microbial Communities | Alters VFA profiles; affects specific bacterial populations involved in anaerobic digestion |

| Research Findings | Faster degradation rates in inhibited cultures; significant changes in fermentation characteristics |

Propiedades

IUPAC Name |

ethyl 2-bromoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO3S/c1-2-8-9(6,7)4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEASPJALOUGDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.